molecular formula C17H20ClN3O4S B12268797 7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12268797
M. Wt: 397.9 g/mol
InChI Key: HXOXKXYQEOXEJB-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as chloroacetyl chloride, under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Chlorination: The chloro group can be introduced by treating the intermediate compound with a chlorinating agent such as thionyl chloride.

    Attachment of Morpholine Rings: The morpholine rings can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, ethanol, reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzothiazole derivatives with various nucleophiles.

Scientific Research Applications

7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide: This compound also contains a morpholine ring and a chloro group, making it structurally similar.

    4-(Chloroacetyl)morpholine: Another compound with a morpholine ring and a chloro group, used in various chemical reactions.

Uniqueness

7-Chloro-4-methoxy-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups and the presence of two morpholine rings

Properties

Molecular Formula

C17H20ClN3O4S

Molecular Weight

397.9 g/mol

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H20ClN3O4S/c1-23-12-3-2-11(18)15-14(12)19-17(26-15)21-6-9-25-13(10-21)16(22)20-4-7-24-8-5-20/h2-3,13H,4-10H2,1H3

InChI Key

HXOXKXYQEOXEJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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